Bimatoprost acid methyl ester
Overview
Description
Bimatoprost acid methyl ester: is a synthetic analog of prostaglandin, specifically designed for its therapeutic properties. It is primarily known for its use in ophthalmology, particularly in the treatment of glaucoma and ocular hypertension. This compound is a derivative of bimatoprost, which is a prostamide and prostaglandin analog.
Mechanism of Action
- Bimatoprost acid methyl ester mimics the effects of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) .
- It mildly stimulates aqueous humor outflow during both day (13%) and night (14%) .
- The ocular hypotensive action primarily results from a 26% reduction in the tonographic resistance to outflow .
Mode of Action
Biochemical Analysis
Biochemical Properties
Bimatoprost acid methyl ester plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with prostaglandin receptors, which are involved in various physiological processes . The compound binds to these receptors, leading to a cascade of biochemical events that influence cellular functions. Additionally, this compound may interact with other biomolecules such as lipids and proteins, affecting their structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate prostamide alpha F2 receptors found in hair follicles, stimulating hair growth . It also affects the expression of genes involved in cellular proliferation and differentiation, thereby impacting cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with prostaglandin receptors and other biomolecules . Upon binding to these receptors, the compound activates downstream signaling pathways that lead to changes in gene expression and enzyme activity . This can result in the inhibition or activation of specific enzymes, altering cellular metabolism and function . Additionally, this compound may induce post-translational modifications of proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular signaling and gene expression, affecting cell function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites . Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, affecting its bioavailability and activity . Additionally, the compound may impact the synthesis and degradation of other biomolecules, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . This compound may be transported across cell membranes via active or passive mechanisms, influencing its concentration and activity within cells . The compound’s distribution can also affect its pharmacokinetics and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This subcellular localization is crucial for the compound’s role in regulating cellular processes and maintaining homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bimatoprost acid methyl ester involves multiple steps, starting from readily available dichloro-containing bicyclic ketone. The process includes:
Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidation: This step involves the stereoselective oxidation of the bicyclic ketone to form a lactone intermediate.
Ketoreductase (KRED)-Catalyzed Reduction: The lactone intermediate undergoes diastereoselective reduction to form the desired stereochemical configurations.
Copper(II)-Catalyzed Regioselective p-Phenylbenzoylation: This step involves the regioselective benzoylation of the secondary alcohol of the diol intermediate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, adhering to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Bimatoprost acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form different intermediates.
Reduction: Reduction reactions are employed to achieve the desired stereochemistry in the synthesis process.
Substitution: Substitution reactions, such as regioselective benzoylation, are crucial in the synthesis of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Baeyer-Villiger monooxygenase (BVMO)
Reducing Agents: Ketoreductase (KRED)
Catalysts: Copper(II) for regioselective benzoylation
Major Products Formed: The major products formed from these reactions include various intermediates that lead to the final product, this compound .
Scientific Research Applications
Chemistry: Bimatoprost acid methyl ester is used in the synthesis of prostaglandin analogs, which are valuable in medicinal chemistry for their therapeutic properties.
Biology: In biological research, this compound is studied for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: The primary application of this compound is in ophthalmology, where it is used to treat glaucoma and ocular hypertension by reducing intraocular pressure .
Industry: In the pharmaceutical industry, this compound is used in the formulation of eye drops and other ophthalmic solutions .
Comparison with Similar Compounds
Latanoprost: Another prostaglandin analog used to treat glaucoma.
Travoprost: Similar to bimatoprost, used for reducing intraocular pressure.
Unoprostone: A prostaglandin analog with similar applications in ophthalmology.
Uniqueness: Bimatoprost acid methyl ester is unique due to its specific molecular structure, which includes an ethyl amide instead of an isopropyl ester on the C-1 carbon of the α-chain. This structural difference contributes to its distinct pharmacological properties and efficacy in reducing intraocular pressure .
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,25-27H,3,8,11-14,17H2,1H3/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBYFURYGYNQLQ-FDBOBMRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255490 | |
Record name | 17-Phenyl-18,19,20-trinor-PGF2α methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38315-47-8 | |
Record name | 17-Phenyl-18,19,20-trinor-PGF2α methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38315-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bimatoprost acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038315478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Phenyl-18,19,20-trinor-PGF2α methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIMATOPROST ACID METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UHL27LCT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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